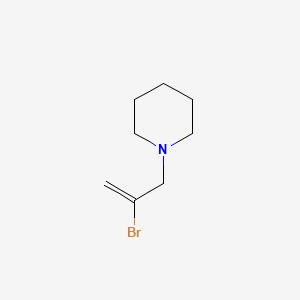

Piperidine, 1-(2-bromoallyl)-

Description

Contextualization within Piperidine (B6355638) Derivative Chemistry and Synthetic Targets

Piperidine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an allyl group, and specifically a bromoallyl group, at the 1-position significantly expands the synthetic possibilities of the piperidine scaffold. The vinyl bromide moiety can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents. Furthermore, the double bond itself is amenable to various addition and cycloaddition reactions.

The synthesis of piperidine derivatives is a mature field of organic chemistry, with numerous methods developed for their construction and functionalization. broadpharm.commasterorganicchemistry.com These methods often involve the cyclization of linear precursors or the modification of pre-existing piperidine rings. uni.lu The synthesis of N-substituted piperidines, such as 1-(2-bromoallyl)piperidine, typically involves the reaction of piperidine with a suitable electrophile.

Overview of Strategic Importance in Contemporary Organic Synthesis

In modern organic synthesis, the demand for efficient and selective methods to construct complex molecules is ever-increasing. Reagents like 1-(2-bromoallyl)piperidine are highly sought after as they serve as "linchpins," connecting different molecular fragments through sequential and controlled chemical reactions. The bromoallyl group is a particularly attractive functional handle due to its orthogonal reactivity. The carbon-bromine bond can be selectively activated under specific catalytic conditions, leaving the rest of the molecule intact. This allows for late-stage functionalization, a key strategy in the synthesis of analogues for structure-activity relationship studies in drug discovery.

Synthetic Approaches

A plausible and direct route to 1-(2-bromoallyl)piperidine involves the nucleophilic substitution reaction between piperidine and 2,3-dibromopropene (B1205560). In this reaction, the secondary amine of piperidine acts as a nucleophile, displacing one of the bromine atoms of 2,3-dibromopropene. orgsyn.org The reaction would likely proceed via an SN2 or SN2' mechanism.

An alternative, though potentially less direct, approach could involve the allylation of piperidine to form 1-allylpiperidine, followed by a selective bromination of the allylic position. nih.gov However, allylic bromination can sometimes lead to a mixture of products and rearrangements, making the direct approach from 2,3-dibromopropene potentially more efficient. masterorganicchemistry.com

Predicted Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₄BrN |

| Molecular Weight | 204.11 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 200-220 °C |

| Solubility | Likely soluble in organic solvents, with limited solubility in water |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN/c1-8(9)7-10-5-3-2-4-6-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTRALZMYCCNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191267 | |

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37828-88-9 | |

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037828889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 1 2 Bromoallyl Piperidine

Direct N-Alkylation Strategies Utilizing Bromoallyl Reagents

Direct N-alkylation stands as a primary and straightforward method for the synthesis of 1-(2-bromoallyl)piperidine. This approach involves the reaction of piperidine (B6355638), acting as a nucleophile, with an electrophilic bromoallyl source.

Utilization of 2,3-Dibromopropene (B1205560) for Bromoallylation

A more direct route to 1-(2-bromoallyl)piperidine involves the use of 2,3-dibromopropene as the alkylating agent. This reagent provides the necessary 2-bromoallyl moiety directly. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of piperidine attacks the electrophilic carbon of 2,3-dibromopropene, leading to the displacement of one of the bromine atoms.

Optimization of Reaction Conditions: Solvent Effects, Stoichiometry, and Temperature

The efficiency of the N-alkylation reaction is highly dependent on the chosen reaction conditions.

Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF), are known to stabilize the transition states in nucleophilic substitution reactions, which can lead to a significant increase in reaction rates compared to protic solvents like ethanol (B145695). For instance, in related alkylations, anhydrous acetonitrile (B52724) is also a commonly used solvent. researchgate.net

Stoichiometry: The stoichiometry of the reactants is another critical parameter. Using a slight excess of the alkylating agent (e.g., 1.1 equivalents) can help drive the reaction to completion. researchgate.net Conversely, using an excess of piperidine can help to minimize the formation of quaternary ammonium (B1175870) salts, which can occur if the product is further alkylated. researchgate.net

Temperature: The reaction temperature can influence both the rate and the selectivity of the reaction. While many N-alkylations can be carried out at room temperature, heating may be necessary to achieve a reasonable reaction rate. researchgate.net For example, some procedures recommend heating to 70°C. researchgate.net

Role of Bases in Proton Scavenging and Reaction Efficiency

The N-alkylation of piperidine with a bromoallyl reagent generates hydrobromic acid (HBr) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and thereby slowing down or halting the reaction. To mitigate this, an external base is often added to act as a proton scavenger.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and bicarbonates such as potassium bicarbonate (KHCO₃). researchgate.net The use of a base like KHCO₃ can speed up the reaction; however, it may also increase the likelihood of dialkylation. researchgate.net N,N-diisopropylethylamine is another organic base that has been successfully employed in similar N-alkylation reactions. researchgate.net The choice of base and its stoichiometry must be carefully considered to optimize the yield of the desired mono-alkylated product.

Catalytic Approaches in the Synthesis of 1-(2-Bromoallyl)piperidine and Related Structures

Catalytic methods, particularly those employing transition metals like palladium, offer powerful alternatives for the N-allylation of amines, including piperidine. These methods can provide high yields and selectivity under mild conditions.

Palladium-Catalyzed N-Allylation Methodologies

Palladium-catalyzed N-allylation reactions have been developed for the synthesis of various N-allyl amines. google.comorganic-chemistry.org In a notable example, the N-allylation of 4-substituted-2,2,6,6-tetraalkyl-piperidine derivatives was achieved in high yields and with almost complete selectivity using an allylic carbonate as the allylating agent in the presence of a palladium catalyst. google.com While this specific example does not use a bromoallyl reagent, the underlying principle of palladium-catalyzed allylic amination is broadly applicable. These reactions typically proceed through a π-allyl palladium intermediate. The development of base-free palladium catalyst systems, such as Pd(DMSO)₂(TFA)₂, has also enabled the synthesis of six-membered nitrogen heterocycles through Wacker-type aerobic oxidative cyclization of alkenes, showcasing the versatility of palladium catalysis in forming C-N bonds. organic-chemistry.org

| Parameter | Condition | Effect | Reference |

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Stabilizes transition state, increases reaction rate. | researchgate.net |

| Stoichiometry | Slight excess of alkylating agent (1.1 eq.) | Drives reaction to completion. | researchgate.net |

| Temperature | Room Temperature to 70°C | Influences reaction rate. | researchgate.net |

| Base | K₂CO₃, KHCO₃, N,N-diisopropylethylamine | Scavenges acid byproduct, improves efficiency. | researchgate.net |

| Catalyst | Palladium complexes | Enables N-allylation with high yield and selectivity. | google.comorganic-chemistry.org |

Rhodium-Catalyzed Hydrogenation and Alkylation Routes

Rhodium catalysts are well-known for their efficacy in hydrogenation reactions. organic-chemistry.org A potential route to 1-(2-bromoallyl)piperidine could involve the rhodium-catalyzed hydrogenation of a suitable N-(2-bromoallyl)pyridinium salt. The hydrogenation of the pyridine (B92270) ring to a piperidine ring is a well-established transformation. organic-chemistry.orgnih.gov Rhodium catalysts, often heterogeneous like Rh/C, are effective for the hydrogenation of pyridines under H₂ pressure. organic-chemistry.org

Furthermore, rhodium complexes have been utilized in the reductive transamination of pyridinium (B92312) salts to produce chiral piperidines, showcasing the metal's ability to facilitate complex transformations on the pyridine ring. researchgate.net Rhodium has also been shown to be effective in the synthesis of 3-substituted piperidines bearing fluorinated groups under mild conditions. nih.gov While direct rhodium-catalyzed N-alkylation of piperidine with a 2-bromoallyl source is less common than palladium-catalyzed methods, the catalytic system's versatility suggests it as a plausible, albeit less explored, synthetic strategy.

Nickel Electrocatalysis in Piperidine Functionalization

Nickel-catalyzed reactions have emerged as a powerful tool for C-H functionalization and cross-coupling reactions. nih.gov Nickel electrocatalysis, in particular, provides a sustainable method to drive chemical transformations. nih.gov This approach can be used for the functionalization of alkenes and could potentially be adapted for the N-allylation of piperidine. nih.gov The process involves the generation of radical species under electrolytic conditions, which can then engage in coupling reactions. A nickel-catalyzed enantioselective electrochemical protocol has been developed for switchable alkene functionalization, demonstrating the potential for high levels of control. nih.gov While direct application to the synthesis of 1-(2-bromoallyl)piperidine has not been extensively documented, the principles of nickel-catalyzed C-H activation and cross-coupling suggest its feasibility for the direct allylation of piperidine with a suitable bromoallyl electrophile. nih.gov

Alternative Synthetic Routes and Precursor Chemistry

Beyond direct N-allylation of the pre-formed piperidine ring, alternative strategies focus on constructing the piperidine scaffold from acyclic or aromatic precursors.

Reduction of Pyridinium Salts for Piperidine Scaffold Formation

A classic and highly effective method for synthesizing the piperidine skeleton involves the reduction of pyridinium salts. tandfonline.comresearchgate.net This approach begins with the N-alkylation of pyridine with an appropriate electrophile, in this case, a 2-bromoallyl halide, to form the N-(2-bromoallyl)pyridinium salt. This quaternary salt is then reduced to the corresponding piperidine derivative.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), which can regioselectively yield 1,2,5,6-tetrahydropyridines, or catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Raney-Ni or rhodium), which typically leads to the fully saturated piperidine ring. nih.govtandfonline.com The choice of reducing agent and reaction conditions can influence the final product's degree of saturation. tandfonline.comresearchgate.net Iridium catalysts have also been used for the enantioselective hydrogenation of 2-alkyl-pyridinium salts, yielding enantioenriched piperidines. acs.org This method provides a powerful two-step sequence to access N-substituted piperidines from simple pyridine precursors.

Radical Cross-Coupling Methods for Piperidine Functionalization

While direct radical cross-coupling for the N-alkylation of piperidine with a 2-bromoallyl group is not extensively documented, radical chemistry plays a crucial role in the synthesis of the target molecule, particularly through the allylic bromination of an N-allylpiperidine precursor. This process involves the generation of a bromine radical, which selectively abstracts an allylic hydrogen, leading to the formation of a resonance-stabilized allylic radical. This intermediate then reacts with a bromine source to yield the desired 1-(2-bromoallyl)piperidine.

A common and effective reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine (Br₂) in the reaction mixture, minimizing side reactions such as the addition of bromine across the double bond. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator.

Mechanism of Allylic Bromination using NBS:

Initiation: Homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ present generates the initial bromine radical (Br•).

Propagation Step 1: The bromine radical abstracts an allylic hydrogen from 1-allylpiperidine, forming hydrogen bromide (HBr) and a resonance-stabilized allyl radical.

Propagation Step 2: The newly formed HBr reacts with NBS to produce a molecule of Br₂. chemistrysteps.com

Propagation Step 3: The allylic radical reacts with the generated Br₂ to form 1-(2-bromoallyl)piperidine and a new bromine radical, which continues the chain reaction.

An alternative radical-based approach involves the anti-Markovnikov addition of hydrogen bromide (HBr) to an alkyne precursor, which can be facilitated by peroxides or UV light. orgoreview.com This method could be used to generate a 2-bromoallyl bromide intermediate, which can then be used to alkylate piperidine in a subsequent step.

| Reaction Step | Reagents and Conditions | Key Intermediate | Product |

| N-Allylation | Piperidine, Allyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | - | 1-Allylpiperidine |

| Allylic Bromination | 1-Allylpiperidine, NBS, Radical Initiator (e.g., AIBN) or UV light, Solvent (e.g., CCl₄) | Resonance-stabilized allylic radical | 1-(2-Bromoallyl)piperidine |

Intramolecular Cyclization and Annulation Pathways

Intramolecular cyclization reactions provide a powerful strategy for the construction of the piperidine ring itself, with the potential for incorporating the 2-bromoallyl functionality. A hypothetical, yet plausible, approach involves the synthesis of an acyclic precursor, such as an N-(2-bromoallyl)pent-4-en-1-amine derivative, which can then undergo intramolecular cyclization to form the desired piperidine ring.

Various methods can be employed to induce such cyclizations, including radical cyclizations and transition-metal-catalyzed processes. For instance, a 5-exo-trig radical cyclization of an appropriately substituted aminyl radical could lead to the formation of the piperidine ring. whiterose.ac.uk

Another potential strategy is the use of a palladium-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov In this scenario, an acyclic amine containing a 2-bromoallyl group and a terminal alkene could be cyclized to form the piperidine ring. The success of this approach would depend on the specific substrate and reaction conditions.

| Precursor | Cyclization Method | Potential Product | Notes |

| N-(2-bromoallyl)pent-4-en-1-amine derivative | Radical-initiated cyclization | 1-(2-Bromoallyl)piperidine | The feasibility depends on the stability of the bromoallyl group under radical conditions. |

| Acyclic amine with a 2-bromoallyl group and a terminal alkene | Palladium-catalyzed aza-Wacker cyclization | 1-(2-Bromoallyl)piperidine | The reaction would need to be optimized to favor the desired 6-endo-trig cyclization. |

Multi-Component Coupling Reactions for Piperidine Assembly

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. wikipedia.org While a specific MCR for the direct synthesis of 1-(2-bromoallyl)piperidine is not established, one can be conceptually designed based on known MCRs for piperidine synthesis.

For instance, a Mannich-type reaction, which is a classic example of an MCR, could potentially be adapted. A three-component reaction involving piperidine (acting as the amine), an aldehyde, and a component containing the 2-bromoallyl moiety could theoretically assemble the desired product or a close precursor. organic-chemistry.org The challenge in this approach lies in identifying a suitable third component that is reactive in the MCR and incorporates the 2-bromoallyl group.

Another possibility is the use of isocyanide-based MCRs, such as the Ugi or Passerini reactions, to construct a scaffold that could be later converted to 1-(2-bromoallyl)piperidine. wikipedia.org This would likely involve a more extended synthetic sequence.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential MCR Type | Potential Outcome |

| Piperidine | Formaldehyde | A compound with an active methylene (B1212753) group and a 2-bromoallyl substituent | Mannich-type reaction | A precursor to 1-(2-bromoallyl)piperidine |

| An amine | An aldehyde | An isocyanide containing a 2-bromoallyl group | Ugi reaction | An α-acylamino amide that could be further elaborated |

Mechanistic Investigations of Reactions Involving 1 2 Bromoallyl Piperidine

Nucleophilic Substitution Mechanisms at the Vinylic Bromine Center

While the term "allylic bromine center" might be used, it is crucial to clarify that the bromine in 1-(2-bromoallyl)piperidine is in a vinylic position. Vinylic halides are characteristically unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions. chemguide.co.uk

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a carbocation intermediate formed by the departure of the leaving group in the rate-determining step. masterorganicchemistry.comchemist.sg For 1-(2-bromoallyl)piperidine, an SN1 reaction would require the formation of a vinylic carbocation.

Research Findings: Vinylic carbocations are highly unstable. The positive charge resides on an sp-hybridized carbon, which is more electronegative than an sp² (allylic/tertiary) or sp³ (secondary/primary) carbon, making it less capable of bearing a positive charge. Furthermore, the empty p-orbital of the vinylic cation is perpendicular to the adjacent π-system, preventing any resonance stabilization. Due to the high energy and instability of this intermediate, the SN1 pathway is energetically unfavorable for 1-(2-bromoallyl)piperidine under normal conditions. chemist.sgpressbooks.pub

| Substrate Type | Carbocation Intermediate | Relative Stability | Favors SN1 |

| Tertiary Alkyl Halide | Tertiary (sp²) | High | Yes |

| Allylic Halide | Allylic (sp², resonance-stabilized) | High | Yes |

| Secondary Alkyl Halide | Secondary (sp²) | Moderate | Possible |

| Vinylic Halide | Vinylic (sp) | Very Low | No |

| Primary Alkyl Halide | Primary (sp²) | Very Low | No |

Table 1. Comparison of carbocation stability and favorability of the SN1 pathway for different halide substrates.

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single, concerted step where a nucleophile attacks the carbon center from the backside, displacing the leaving group. masterorganicchemistry.comlibretexts.org

Research Findings: This pathway is also highly disfavored for vinylic halides like 1-(2-bromoallyl)piperidine for two main reasons. First, the C-Br bond in a vinylic system is stronger and shorter than in a saturated alkyl halide because the carbon has more s-character (sp² vs. sp³). Breaking this bond requires more energy. Second, the backside attack trajectory is sterically hindered by the electron density of the π-bond and the rest of the molecule. The nucleophile cannot approach the σ* anti-bonding orbital of the C-Br bond without significant repulsion. chemguide.co.ukpressbooks.pub Consequently, SN2 reactions at vinylic centers are exceptionally rare. pressbooks.pub

Elimination Reactions Leading to Olefinic Products

Elimination reactions provide a more viable pathway for the transformation of vinylic halides. masterorganicchemistry.com In the case of 1-(2-bromoallyl)piperidine, a base-induced elimination of hydrogen bromide (HBr) can lead to the formation of highly reactive and synthetically useful unsaturated products.

Research Findings: The most plausible elimination pathway involves the abstraction of a proton from the methylene (B1212753) (-CH₂-) group adjacent to the piperidine (B6355638) nitrogen by a strong base. This is a type of E2 (Elimination, Bimolecular) reaction. chemguide.co.uk The initial product would be an unstable N-allenyl amine, which would be expected to rapidly tautomerize to a more stable ynamine (an N-alkynyl amine) structure.

The proposed mechanism is as follows:

A strong, sterically hindered base (e.g., potassium tert-butoxide) abstracts a proton from the carbon alpha to the piperidine nitrogen.

The resulting carbanion induces a cascade of electron movement, forming an allene (B1206475) system and expelling the bromide ion.

The thermodynamically unstable allene quickly rearranges to the conjugated ynamine, 1-(prop-1-yn-1-yl)piperidine.

This ynamine is a valuable intermediate for further transformations, particularly cycloadditions. masterorganicchemistry.comchemguide.co.uk

Cycloaddition and Annulation Reaction Mechanisms

The true synthetic utility of 1-(2-bromoallyl)piperidine likely lies in its ability to serve as a precursor for intermediates that can undergo cycloaddition and cyclization reactions.

The ynamine intermediate, 1-(prop-1-yn-1-yl)piperidine, generated from the elimination reaction described above, is an electron-rich alkyne. This makes it an excellent substrate for [3+2] cycloaddition reactions with azides to form triazole rings.

Research Findings: A plausible reaction is a one-pot cascade where 1-(2-bromoallyl)piperidine is first treated with a strong base to generate the ynamine in situ. This is immediately followed by the introduction of an organic azide (B81097) (R-N₃). The subsequent reaction is a variation of the Huisgen 1,3-dipolar cycloaddition. The electron-rich nature of the ynamine can facilitate the reaction, often without the need for the copper(I) catalyst typically used in Azide-Alkyne Cycloadditions (CuAAC). The reaction would proceed as follows:

Elimination: 1-(2-bromoallyl)piperidine is converted to 1-(prop-1-yn-1-yl)piperidine using a base.

Cycloaddition: The ynamine reacts with an azide (R-N₃). The nucleophilic alkyne attacks the terminal nitrogen of the azide, initiating a concerted or stepwise cyclization to form a five-membered triazole ring. The regioselectivity would yield a 1,4-disubstituted or 1,5-disubstituted triazole, depending on the specific reactants and conditions.

This cascade provides an efficient route to complex triazole-containing heterocyclic systems. nih.govmdpi.com

Intramolecular reactions offer a powerful method for constructing complex bicyclic or polycyclic systems from relatively simple linear precursors. nih.gov For 1-(2-bromoallyl)piperidine, intramolecular cyclization could lead to the formation of fused-ring systems.

Research Findings: While several pathways are conceivable, a metal-catalyzed or radical-initiated process is most likely. One potential mechanism is an intramolecular Heck-type reaction or a related C-H activation/alkenylation process.

Proposed Mechanism (Palladium-Catalyzed):

Oxidative Addition: A low-valent palladium catalyst, such as Pd(0), undergoes oxidative addition into the C-Br bond of 1-(2-bromoallyl)piperidine to form a vinyl-palladium(II) complex.

Intramolecular C-H Activation/Insertion: The vinylpalladium species coordinates to a C-H bond on the piperidine ring, typically at the alpha-position (C2 or C6). This is followed by migratory insertion, forming a new C-C bond and a six-membered palladacycle.

Reductive Elimination: The palladacycle undergoes reductive elimination to release the bicyclic organic product (a dehydropyrrolo[1,2-a]piperidine derivative) and regenerate the Pd(0) catalyst.

Radical Reaction Pathways and Their Kinetics

The study of radical reactions involving 1-(2-bromoallyl)piperidine and its derivatives provides valuable insights into polymerization mechanisms and the formation of new carbon-carbon bonds. These investigations often employ kinetic studies, product analysis, and computational modeling to elucidate the complex pathways of these reactive intermediates.

Radical Polymerization Kinetics and Mechanisms of Diallylpiperidine Bromide

The radical polymerization of N,N-diallylpiperidine bromide, a quaternary ammonium (B1175870) salt structurally related to 1-(2-bromoallyl)piperidine, has been investigated to understand its kinetic features. The polymerization process is characterized by a cyclolinear mechanism, which is a specific type of polymerization for diallyl compounds. This mechanism allows for the formation of high molecular weight polymers by minimizing degradative chain transfer to the monomer, a common issue in allyl polymerization. researchgate.net

Kinetic studies have determined the reaction orders with respect to both the monomer and the initiator. researchgate.net It has been observed that the rate of polymerization decreases when ethanol (B145695) is added to the aqueous solution of the monomer. researchgate.net Spectroscopic analysis, specifically NMR 13C spectroscopy, of the resulting polymers reveals the presence of both five-membered (48%) and six-membered (52%) rings within the macromolecular chains. researchgate.net The formation of these cyclic structures is a hallmark of the cyclolinear polymerization mechanism. The ratio of these ring structures is likely influenced by the presence of the piperidine ring in the monomer. researchgate.net

| Parameter | Observation |

| Polymerization Type | Radical Cyclolinear Polymerization |

| Key Feature | Lack of degradative chain transfer |

| Effect of Solvent | Polymerization rate decreases with the addition of ethanol to the aqueous solution. researchgate.net |

| Polymer Structure | Contains a mixture of five-membered (48%) and six-membered (52%) rings. researchgate.net |

Carbon-Carbon Bond Formation via Radical Intermediates

The 2-bromoallyl moiety in 1-(2-bromoallyl)piperidine can serve as a precursor to radical intermediates that readily participate in carbon-carbon bond formation, particularly through intramolecular cyclization reactions. These reactions are a powerful tool in synthetic chemistry for constructing cyclic molecules, such as nitrogen heterocycles. nih.govlibretexts.org The general strategy involves the generation of a radical at the carbon bearing the bromine atom, which then adds to an appropriately positioned unsaturated bond within the same molecule. libretexts.org

The formation of the initial radical can be achieved through various methods, including the use of radical initiators like AIBN (Azobisisobutyronitrile) with a reagent like tributyltin hydride (Bu3SnH), or through transition metal-catalyzed processes. nih.govlibretexts.org Once formed, the radical can undergo cyclization. The regioselectivity of these cyclizations is often governed by kinetic factors, with the formation of five-membered rings being generally favored over six-membered rings. libretexts.org

Examples from related systems, such as N-allyl-α-haloamides, illustrate this principle. For instance, the radical generated on the α-carbon to the amide can undergo a 5-exo cyclization to form γ-lactams. nih.gov Similar radical cyclizations have been reported for α-bromo aluminum acetals derived from allyl alcohols, leading to the formation of γ-lactols. nih.gov These examples demonstrate the propensity of radical intermediates derived from bromoallyl-type structures to form new C-C bonds and construct five-membered ring systems.

| Precursor Type | Reaction Conditions | Key Intermediate | Product Type |

| N-allyl-2-bromo-propanamides | Cu(I)/Me6TREN or Fe(II) in Myoglobin | Carbon radical at the α-position to the amide | Brominated γ-lactams nih.gov |

| N-allyl-α-haloamides | Photoredox catalysis (N-Ph-phenothiazine, MgBr2) | Carbon radical at the α-position to the amide | γ-Lactams nih.gov |

| α-Bromo aluminum acetals of allyl alcohols | Radical initiator (e.g., (Bu3Sn)2, light) | Carbon radical at the α-position to the oxygen | γ-Lactols nih.gov |

Mechanistic Insights from Computational Studies

Computational chemistry offers a powerful lens for investigating the mechanisms of radical reactions, providing details that are often difficult to discern through experimental means alone. nih.gov Density Functional Theory (DFT) and high-level ab-initio methods like Coupled-Cluster theory (CCSD(T)) are employed to model reaction pathways, calculate activation energy barriers, and predict reaction kinetics. tdl.org

For reactions involving bromoallyl systems, computational studies can elucidate the energetics of radical formation, the transition states of cyclization reactions, and the factors controlling regioselectivity. For example, in the study of reactions between brominated alkyl radicals and other molecules, computational methods have been used to map out the potential energy surfaces for different reaction channels, identifying the most favorable pathways. researchgate.net

| Computational Method | Information Obtained | Relevance to 1-(2-Bromoallyl)piperidine |

| Density Functional Theory (DFT) | Optimized geometries of reactants, intermediates, and transition states; reaction pathways. tdl.org | Predicting the most stable conformation of the radical and the transition state structures for cyclization. |

| Coupled-Cluster Theory (CCSD(T)) | Accurate single-point energies for stationary points on the potential energy surface. tdl.org | Refining the energy barriers for different reaction pathways, leading to more accurate kinetic predictions. |

| Quantum Chemistry methods (general) | Calculation of activation barriers and reaction rate constants. tdl.orgresearchgate.net | Understanding the kinetics of radical formation and subsequent C-C bond formation. |

| Molecular Dynamics (MD) Simulations | Exploration of reaction dynamics and capture of transient radical species. nih.gov | Simulating the behavior of the radical intermediate in solution and its interaction with other molecules. |

Role of 1 2 Bromoallyl Piperidine As a Strategic Building Block in Organic Synthesis

Construction of Complex Molecular Architectures and Heterocyclic Systems

1-(2-Bromoallyl)piperidine serves as a key precursor in the assembly of intricate molecular frameworks and novel heterocyclic systems. The presence of the bromoallyl functionality provides a handle for a variety of coupling and cyclization reactions.

One notable application is in the synthesis of fused heterocyclic systems. For instance, the intramolecular cyclization of derivatives formed from 1-(2-bromoallyl)piperidine can lead to the formation of indolizidine and quinolizidine (B1214090) ring systems, which are core structures in many alkaloids with significant biological activity. semanticscholar.org The reaction of N-(2-bromoallyl)-2-hydroxy-3-butenylamine with sodium amide, for example, yields 1-(2-methylene-1-aziridinyl)-3-buten-2-ol, a precursor for more complex heterocyclic structures. researchgate.net

Furthermore, the bromoallyl group can participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the construction of larger, more complex molecules. This approach has been utilized in the synthesis of diverse molecular architectures, showcasing the versatility of this building block. thieme-connect.com The development of methods combining cycloaddition and cross-coupling reactions has expanded the toolkit for creating complex three-dimensional molecules from relatively simple starting materials. scripps.edu

The reactivity of the double bond in the allyl group also allows for its participation in cycloaddition reactions, further expanding the possibilities for constructing diverse ring systems. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click reaction," is a powerful tool for creating complex molecular architectures, and precursors derived from bromoallyl compounds can be used in such transformations. mdpi.com

Stereoselective Transformations and the Generation of Chiral Centers

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs and bioactive molecules. researchgate.net 1-(2-Bromoallyl)piperidine and its derivatives are valuable substrates for stereoselective reactions, enabling the generation of new chiral centers with a high degree of control. For a compound with n chirality centers, the maximum number of stereoisomers is 2n. pressbooks.pub

One strategy involves the use of chiral auxiliaries attached to the piperidine (B6355638) nitrogen. This approach allows for diastereoselective reactions, where the existing chiral center directs the formation of a new stereocenter. For example, the use of a chiral auxiliary on the nitrogen of an aziridine (B145994) derived from a bromoallyl precursor can direct the stereochemical outcome of subsequent reactions. researchgate.net

Furthermore, the double bond of the allyl group can undergo asymmetric transformations, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters. The resulting chiral diols or epoxides can then be further elaborated into a variety of enantiomerically enriched piperidine derivatives. The development of stereoselective dihalogenation of alkynes provides a method for creating chiral building blocks. nih.gov

The generation of chiral centers can also be achieved through kinetic resolution of racemic mixtures of piperidine derivatives. whiterose.ac.uk Additionally, stereoselective additions of organometallic reagents to iminium ions derived from piperidines can create quaternary carbon centers with high diastereoselectivity. escholarship.org The addition of allyl sulfone carbanions to chiral imines is another method for the synthesis of optically active five- and six-membered nitrogen heterocycles. researchgate.net

Precursor for Advanced Piperidine Derivatives

1-(2-Bromoallyl)piperidine is a versatile starting material for the synthesis of a wide range of advanced piperidine derivatives with diverse functionalities and potential applications. The reactivity of both the bromine atom and the allyl group can be exploited to introduce various substituents and to construct more elaborate structures.

The bromine atom can be displaced by a variety of nucleophiles in SN2 or SN2' reactions, allowing for the introduction of a wide range of functional groups at the 2-position of the allyl chain. This provides access to a library of substituted piperidines with tailored properties. Radical additions to the allene (B1206475) intermediate, formed by dehydrobromination, can also lead to functionalized products. nih.gov The use of bromine and bromo-organic compounds in organic synthesis is a well-established field. sci-hub.se

The double bond of the allyl group can be functionalized through various reactions, including hydrogenation, hydroboration-oxidation, and ozonolysis, to yield a variety of saturated and oxygenated piperidine derivatives. For instance, conjugate addition of 2-(bromomethyl)piperidine (B7897292) to alkyl acrylates yields β-aminocarbonyl derivatives which can be further cyclized. semanticscholar.org

The combination of these transformations allows for the synthesis of highly functionalized piperidine scaffolds that can serve as key intermediates in the synthesis of complex natural products and pharmaceutically active compounds. nih.gov The ability to generate diverse piperidine derivatives is crucial for drug discovery and development. ijnrd.org

Integration into Multi-Step Synthesis for Diverse Chemical Libraries

The versatility of 1-(2-Bromoallyl)piperidine makes it an ideal building block for integration into multi-step synthetic sequences aimed at producing diverse chemical libraries. chemrxiv.org These libraries of related compounds are essential tools in drug discovery and chemical biology for screening and identifying new bioactive molecules. chemdiv.com

The ability to perform a variety of chemical transformations on the 1-(2-bromoallyl)piperidine core allows for the rapid generation of a large number of structurally diverse molecules from a single starting material. This "divergent synthesis" approach is highly efficient for creating chemical libraries. A multi-step synthesis often involves a series of reactions to build up a complex molecule from simpler starting materials. studyorgo.com

For example, a library of piperidine derivatives can be created by first reacting 1-(2-bromoallyl)piperidine with a diverse set of nucleophiles to create a range of 2-substituted allylpiperidines. Each of these products can then be subjected to a second diversification step, such as a reaction involving the double bond, to further increase the structural diversity of the library. This strategy has been used to generate libraries of functionalizable piperidine fragments for use in drug screening. whiterose.ac.uk

The compatibility of 1-(2-bromoallyl)piperidine with a wide range of reaction conditions makes it suitable for use in automated synthesis platforms, further accelerating the generation of chemical libraries. The creation of diverse libraries of small molecules is a key strategy in the search for new drugs and chemical probes.

Catalysis in Transformations of 1 2 Bromoallyl Piperidine and Its Derivatization Products

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition-metal catalysis provides powerful tools for forging new chemical bonds with high efficiency and selectivity. For a substrate like 1-(2-bromoallyl)piperidine, the carbon-bromine (C-Br) bond on the sp²-hybridized carbon is a prime target for such transformations, enabling the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming carbon-carbon bonds. mdpi.com The Suzuki and Stille reactions, in particular, are workhorse transformations in organic synthesis.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle typically proceeds through three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com Vinyl halides are effective coupling partners in Suzuki reactions, making 1-(2-bromoallyl)piperidine a suitable substrate for introducing aryl, heteroaryl, or vinyl groups at the 2-position of the allyl moiety. organic-chemistry.org While phosphine (B1218219) ligands are common, recent advancements have explored phosphine-free ligands to create more environmentally benign and easily separable catalytic systems. scirp.org

The Stille reaction couples an organohalide with an organotin reagent (organostannane) and is also catalyzed by palladium. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. ikm.org.my Stille reactions are valued for the stability and functional group tolerance of the organostannane reagents. wikipedia.orgresearchgate.net The vinyl bromide of 1-(2-bromoallyl)piperidine can readily undergo oxidative addition to the palladium(0) catalyst, initiating the cycle. libretexts.org The choice of ligands, often phosphines, and additives like copper(I) iodide (CuI) can be crucial for optimizing reaction rates and yields. ikm.org.my

Although specific palladium-catalyzed Suzuki or Stille couplings of 1-(2-bromoallyl)piperidine are not extensively detailed in the reviewed literature, the reactivity of this substrate in cross-coupling is confirmed by its successful use in a nickel-catalyzed enantioselective vinylation of 2-azaallyl anions. In this process, 1-(2-bromoallyl)piperidine was coupled to provide the desired product in 72-78% yield with high enantioselectivity (95-98% ee), demonstrating its competence as an electrophilic partner in transition-metal catalysis. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Vinyl Bromides This table presents typical conditions for Suzuki and Stille reactions involving vinyl bromide substrates analogous to 1-(2-bromoallyl)piperidine, as specific examples for the target compound were not detailed in the surveyed literature.

| Reaction Type | Catalyst System | Base | Solvent | Temperature | Typical Yield (%) | Ref |

| Suzuki | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene/H₂O | Room Temp. - 100 °C | 70-95 | organic-chemistry.orgnih.gov |

| Suzuki | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp. | 85-98 | organic-chemistry.org |

| Stille | Pd(PPh₃)₄ | N/A | THF / NMP | 50-100 °C | 76-99 | wikipedia.orglibretexts.org |

| Stille | PdCl₂(PPh₃)₂ / CuI | N/A | DMF | 80 °C | 80-95 | ikm.org.my |

Abbreviations: Pd(OAc)₂ (Palladium(II) acetate), PCy₃ (Tricyclohexylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine), Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), THF (Tetrahydrofuran), NMP (N-Methyl-2-pyrrolidone), DMF (Dimethylformamide).

Copper catalysis offers a cost-effective and sustainable alternative to palladium for certain cross-coupling reactions. beilstein-journals.org Classical copper-mediated reactions like the Ullmann condensation have been modernized with the use of ligands, allowing them to proceed under milder conditions. nih.gov Copper can effectively catalyze the formation of both carbon-carbon and carbon-heteroatom bonds.

The versatility of copper catalysis is demonstrated in the synthesis of bisannulated 4H-pyrans from cyclic 1-bromoallyl tosylates, substrates structurally similar to 1-(2-bromoallyl)piperidine. This transformation proceeds via a tandem intermolecular C-allylation and intramolecular O-vinylation, showcasing copper's ability to facilitate complex bond-forming sequences in a single step. acs.org Furthermore, copper-catalyzed systems are proficient in the dearomative alkynylation of pyridines to produce enantioenriched 2-alkynyl-1,2-dihydropyridines, which are precursors to functionalized piperidines. nih.gov These examples underscore the potential of using copper catalysts to engage the vinyl bromide of 1-(2-bromoallyl)piperidine in reactions with a variety of nucleophiles, including dicarbonyl compounds, amines, and alkynes. acs.orgnih.govresearchgate.net

Rhodium catalysts are renowned for their ability to perform a wide range of transformations, including C-H functionalization, conjugate additions, and asymmetric hydrogenations. nih.govwhiterose.ac.uk While cross-coupling at the vinyl bromide of 1-(2-bromoallyl)piperidine is a plausible transformation, much of the research on rhodium catalysis in the context of piperidines focuses on the functionalization of the saturated heterocyclic ring itself. nih.govresearchgate.net

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a powerful strategy for the direct, site-selective functionalization of the piperidine (B6355638) core. nih.gov The regioselectivity of these insertions (i.e., at the C2, C3, or C4 position) can be controlled by the choice of the rhodium catalyst and the nitrogen-protecting group. nih.govresearchgate.net For instance, specific chiral dirhodium catalysts can direct the insertion of an arylacetate group to the C2 or C4 positions of the piperidine ring with high diastereoselectivity. nih.gov This approach allows for the derivatization of the piperidine scaffold, creating complex analogues of bioactive molecules like methylphenidate, while leaving the allyl group available for subsequent transformations. nih.govresearchgate.net

Table 2: Rhodium-Catalyzed Site-Selective C-H Functionalization of Piperidine Derivatives

| Piperidine Substrate | Rhodium Catalyst | Functionalized Position | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Ref |

| N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | C2 | Variable | Variable | nih.gov |

| N-Bs-piperidine | Rh₂(R-TPPTTL)₄ | C2 | 29:1 to >30:1 | 52-73 | nih.gov |

| N-α-oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | >20:1 | 91-95 | researchgate.net |

Abbreviations: Boc (tert-Butoxycarbonyl), Bs (Brosyl), Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄, Rh₂(S-2-Cl-5-BrTPCP)₄ are specific chiral dirhodium carboxylate catalysts.

Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it a highly attractive element for sustainable catalysis. rsc.orgmdpi.com Iron catalysts can access a variety of oxidation states, enabling them to participate in diverse reaction mechanisms, including those involving radical intermediates. mdpi.comnih.gov

Iron-catalyzed cross-coupling reactions often proceed via radical pathways. For example, an iron catalyst can facilitate a tandem cyclization/cross-coupling of an alkyl iodide bearing an alkene with a Grignard reagent. nih.gov This process involves the formation of an alkyl radical which undergoes cyclization before coupling, a pathway that highlights iron's utility in complex bond-forming cascades. nih.gov A substrate like 1-(2-bromoallyl)piperidine, with its reactive C-Br bond and adjacent π-system, is a potential candidate for iron-catalyzed difunctionalization reactions where two different groups are added across the double bond. nih.gov Such reactions can proceed through a "radical-anion relay" mechanism, where an initial radical addition is followed by the generation of a nucleophilic anion that reacts with a second electrophile. nih.gov

Organocatalytic Approaches and Their Mechanistic Distinctiveness

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. These catalysts operate through distinct mechanistic pathways compared to transition metals, often involving the formation of transient, reactive intermediates such as iminium ions or enamines. mdpi.com

For a substrate like 1-(2-bromoallyl)piperidine, the electrophilic nature of the allyl system makes it a suitable partner in reactions with organocatalytically generated nucleophiles. For instance, an aldehyde or ketone can be activated by a secondary amine catalyst (such as proline or piperidine itself) to form a nucleophilic enamine. mdpi.com This enamine can then participate in a conjugate addition or substitution reaction with the bromoallyl moiety. A plausible mechanism involves the condensation of a carbonyl compound with piperidine to generate a reactive iminium ion, which then engages in a cascade annulation with a suitable reaction partner. mdpi.com

The mechanistic uniqueness of organocatalysis lies in its ability to promote reactions under mild conditions without the need for often toxic or expensive metals. It provides an orthogonal approach to functionalization, focusing on the activation of carbonyl compounds or other pronucleophiles to react with the inherent electrophilicity of the 1-(2-bromoallyl)piperidine substrate.

Biocatalytic Functionalization of Piperidine Scaffolds

Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. For piperidine-containing molecules, enzymes offer a powerful method for precise and stereoselective functionalization. chemrxiv.orgchemistryviews.org

Recent strategies combine biocatalytic C-H oxidation with other synthetic methods like radical cross-coupling to achieve modular and enantioselective construction of complex piperidine frameworks. chemrxiv.orgchemistryviews.org This approach mimics the logic of traditional synthesis (e.g., halogenation followed by Pd-coupling) but applies it to saturated, three-dimensional structures. chemistryviews.org Enzymes such as hydroxylases can be used to introduce hydroxyl groups at specific positions on the piperidine ring with high stereocontrol. chemistryviews.org These hydroxylated intermediates can then be used in subsequent chemical steps.

Another biocatalytic approach involves the use of enzymes like lipase (B570770) B from Candida antarctica (CALB), which can be immobilized on supports like magnetic nanotubes. This immobilized biocatalyst has been successfully used in the multicomponent synthesis of piperidine derivatives in high yields. rsc.org The reusability of such immobilized enzymes over multiple cycles makes this a highly sustainable and efficient method for generating libraries of piperidine-based compounds. rsc.org

Table 3: Examples of Enzymes Used in Piperidine Scaffold Functionalization

| Enzyme | Enzyme Type | Transformation | Application | Ref |

| Candida antarctica Lipase B (CALB) | Lipase | Multicomponent Reaction | Synthesis of piperidine derivatives | rsc.org |

| trans-4-Proline Hydroxylase | Hydroxylase | C-H Hydroxylation | Introduction of -OH on piperidine ring | chemistryviews.org |

| Ectoine 5-Hydroxylase | Hydroxylase | C-H Hydroxylation | Site-selective hydroxylation of carboxylated piperidines | chemistryviews.org |

This biocatalytic functionalization typically targets the saturated piperidine ring, providing stereochemically enriched derivatives. The bromoallyl group on the nitrogen would remain intact during these enzymatic transformations, making it available for subsequent diversification using the transition-metal or organocatalytic methods described previously. This highlights the synergy between different catalytic regimes for the comprehensive derivatization of 1-(2-bromoallyl)piperidine.

Advanced Analytical and Spectroscopic Techniques for Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Piperidine, 1-(2-bromoallyl)-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete assignment of the molecule's structure.

In the ¹H NMR spectrum of "Piperidine, 1-(2-bromoallyl)-", distinct signals corresponding to the different sets of protons are observed. The protons on the piperidine (B6355638) ring typically appear as multiplets in the upfield region of the spectrum. Specifically, the protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted slightly downfield compared to the other ring protons (C3, C4, and C5) due to the electron-withdrawing effect of the nitrogen atom. The allylic protons of the 2-bromoallyl group also give characteristic signals. The two diastereotopic protons of the CH₂ group attached to the nitrogen appear as a doublet, while the two geminal protons on the double bond appear as distinct signals, often as doublets or multiplets depending on their coupling to other protons. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the piperidine ring show signals in the aliphatic region of the spectrum. Similar to the proton spectrum, the carbons adjacent to the nitrogen (C2 and C6) are shifted downfield. The carbons of the 2-bromoallyl group are also clearly identifiable. The carbon bearing the bromine atom is significantly shifted downfield due to the halogen's electronegativity, while the other two carbons of the allyl group appear in the olefinic region of the spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Piperidine, 1-(2-bromoallyl)- rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Allylic CH₂ | 3.23 (d) | 64.5 |

| Vinylic =CH₂ | 5.76 (dd), 5.45 (d) | 117.6 |

| Vinylic =C-Br | - | 31.6 |

| Piperidine C2/C6-H | 2.50 – 2.46 (m) | 53.7 |

| Piperidine C3/C5-H | 1.77 – 1.70 (m) | 23.6 |

| Piperidine C4-H | 1.77 – 1.70 (m) | Not specified |

Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of "Piperidine, 1-(2-bromoallyl)-" by analyzing its fragmentation pattern. When the molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the mass spectrum will exhibit a characteristic M+2 peak that is approximately the same intensity as the molecular ion peak. whitman.edu

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is highly reproducible and provides valuable structural information. For "Piperidine, 1-(2-bromoallyl)-", common fragmentation pathways may involve the loss of the bromine atom, cleavage of the piperidine ring, or loss of the entire 2-bromoallyl group. libretexts.org Analysis of these fragment ions helps to confirm the presence of both the piperidine and the 2-bromoallyl moieties within the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. rsc.org

Chromatographic Methods for Purification, Separation, and Purity Assessment

Chromatographic techniques are essential for the purification, separation, and purity assessment of "Piperidine, 1-(2-bromoallyl)-". The choice of method depends on the volatility of the compound and the complexity of the mixture.

Gas Chromatography (GC) for Volatile Compounds and Reaction Monitoring

Gas chromatography (GC) is a suitable technique for the analysis of "Piperidine, 1-(2-bromoallyl)-" due to its volatility. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid or solid phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. cmbr-journal.com

GC is particularly useful for monitoring the progress of reactions that synthesize "Piperidine, 1-(2-bromoallyl)-" and for assessing the purity of the final product. rsc.org When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components in a mixture. cmbr-journal.com

Table 2: Typical GC-MS Operating Conditions cmbr-journal.com

| Parameter | Condition |

| Column | HP-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 230°C |

| Oven Temperature Program | Initial 60°C, ramped at 10°C/min to 280°C |

| Detector | Mass Spectrometer |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For less volatile derivatives or for the analysis of "Piperidine, 1-(2-bromoallyl)-" in complex biological or environmental matrices, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. rsc.orgresearchgate.net LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. rsc.org The separated components are then introduced into a mass spectrometer for detection and identification. researchgate.net

LC-MS is a highly sensitive and selective technique that can handle a wide range of compound polarities. rsc.org Different LC modes, such as reversed-phase or normal-phase chromatography, can be employed depending on the specific analytical challenge. This technique is invaluable for quantifying trace amounts of the compound and its metabolites in various samples. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) for Polar Analytes and Separation

Supercritical fluid chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.org SFC bridges the gap between gas and liquid chromatography and is particularly advantageous for the separation of chiral molecules and polar analytes. chromatographyonline.commdpi.com The use of supercritical CO₂ makes SFC a "greener" alternative to normal-phase LC as it reduces the consumption of organic solvents. uva.es

For "Piperidine, 1-(2-bromoallyl)-" and its derivatives, SFC can offer unique selectivity and faster analysis times compared to HPLC. chromatographyonline.com The ability to precisely control the properties of the supercritical fluid mobile phase by adjusting pressure and temperature allows for fine-tuning of the separation. SFC can be coupled with mass spectrometry (SFC-MS) for enhanced detection and characterization of the separated compounds. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry and conformational details of "Piperidine, 1-(2-bromoallyl)-". This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.

For "Piperidine, 1-(2-bromoallyl)-", X-ray crystallography can unambiguously determine the bond lengths, bond angles, and torsional angles of the molecule. It can also reveal the conformation of the piperidine ring (e.g., chair or boat) and the spatial orientation of the 2-bromoallyl substituent. In cases where chiral centers are present in derivatives of this compound, X-ray crystallography can establish the absolute configuration of each stereocenter. d-nb.info This level of structural detail is crucial for understanding the molecule's chemical reactivity and biological activity.

Derivatization Strategies for Enhanced Analytical Detection and Separation

The chemical compound "Piperidine, 1-(2-bromoallyl)-" possesses two primary reactive sites amenable to derivatization: the tertiary amine of the piperidine ring and the bromoallyl group. Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analytical separation and detection. mdpi.comchromatographyonline.com This is particularly advantageous in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to enhance volatility, improve thermal stability, and increase detector response. welch-us.comresearchgate.netsigmaaldrich.com

For GC analysis, the primary goal of derivatization is often to increase the volatility and thermal stability of the analyte. researchgate.netsigmaaldrich.com In the case of HPLC, derivatization is typically used to introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability by UV-Visible or fluorescence detectors. welch-us.comnih.govresearchgate.net

While specific derivatization studies on "Piperidine, 1-(2-bromoallyl)-" are not extensively documented in the available scientific literature, established methods for the derivatization of secondary amines and bromoallyl compounds can be applied. The following sections outline potential derivatization strategies based on the known reactivity of these functional groups.

Derivatization of the Piperidine Moiety

The piperidine ring in "Piperidine, 1-(2-bromoallyl)-" is a secondary amine, which is a common target for derivatization. sigmaaldrich.com Acylation and silylation are two of the most prevalent strategies for derivatizing secondary amines for GC-MS analysis. mdpi.com For HPLC analysis, reagents that introduce a UV-active or fluorescent group are employed. nih.govresearchgate.net

Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom of the piperidine ring. This process can decrease the polarity of the molecule and improve its chromatographic properties. mdpi.com Fluorinated acylating reagents are particularly useful as they can enhance sensitivity in electron capture detection (ECD) for GC.

Table 1: Potential Acylation Reagents for the Derivatization of "Piperidine, 1-(2-bromoallyl)-"

| Acylating Reagent | Derivative Formed | Potential Analytical Advantages |

| Trifluoroacetic anhydride (B1165640) (TFAA) | N-trifluoroacetyl derivative | Increased volatility for GC, suitable for ECD |

| Pentafluoropropionic anhydride (PFPA) | N-pentafluoropropionyl derivative | Enhanced volatility and ECD response |

| Heptafluorobutyric anhydride (HFBA) | N-heptafluorobutyryl derivative | Significant increase in volatility and ECD sensitivity |

| Benzoyl chloride | N-benzoyl derivative | Introduction of a chromophore for HPLC-UV detection |

| 4-Toluenesulfonyl chloride | N-tosyl derivative | Forms a stable derivative with strong UV absorbance for HPLC |

A study on the determination of piperidine in Artane utilized pre-column derivatization with 4-toluenesulfonyl chloride for RP-HPLC analysis, demonstrating the utility of this approach for piperidine-containing compounds. nih.govresearchgate.net Similarly, benzoyl chloride has been used to derivatize 3-aminopiperidine for enhanced UV detection in HPLC.

Silylation is a common derivatization technique for compounds with active hydrogens, such as secondary amines, to increase their volatility and thermal stability for GC analysis. researchgate.netsigmaaldrich.com

Table 2: Potential Silylation Reagents for the Derivatization of "Piperidine, 1-(2-bromoallyl)-"

| Silylating Reagent | Derivative Formed | Potential Analytical Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl derivative | Increases volatility and thermal stability for GC-MS |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N-tert-butyldimethylsilyl derivative | Forms a more stable derivative compared to TMS, characteristic fragmentation in MS |

The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, with primary amines being more reactive than secondary amines. sigmaaldrich.com Therefore, the derivatization of the secondary amine in "Piperidine, 1-(2-bromoallyl)-" might require more stringent reaction conditions, such as elevated temperatures or the use of a catalyst. sigmaaldrich.com

Derivatization Involving the Bromoallyl Group

The bromoallyl group offers additional possibilities for derivatization, although these are less common for routine analytical purposes compared to amine derivatization. The presence of the bromine atom and the double bond allows for specific chemical reactions that could be exploited for analytical enhancement.

One potential strategy involves nucleophilic substitution of the bromine atom. A thiol-containing reagent, for instance, could displace the bromine, and if the reagent also contains a fluorophore, this would allow for highly sensitive fluorescence detection.

Another approach could involve the reaction of the allyl double bond, for example, through epoxidation or dihydroxylation, followed by further derivatization of the newly introduced functional groups. However, these multi-step derivatizations can be more complex and may not be ideal for routine quantitative analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of "Piperidine, 1-(2-bromoallyl)-". These methods solve the Schrödinger equation for the molecule to provide detailed information about its orbitals and energy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a good balance between accuracy and computational cost. For "Piperidine, 1-(2-bromoallyl)-", DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), would be employed to determine key structural and electronic parameters. nih.gov

Table 1: Predicted Ground State Properties of Piperidine (B6355638) Derivatives using DFT

| Property | Description | Relevance to "Piperidine, 1-(2-bromoallyl)-" |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Predicts the three-dimensional structure of the molecule. |

| Heat of Formation (HOF) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. nih.gov |

| Bond Dissociation Energies (BDE) | The energy required to break a specific chemical bond homolytically. | Helps in evaluating the thermal stability and identifying the weakest bonds, likely the C-Br and C-N bonds. nih.gov |

| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms in a molecule. | Provides insight into the charge distribution and potential sites for nucleophilic or electrophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap between HOMO and LUMO is crucial for understanding the molecule's reactivity and electronic transitions. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical framework. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structures. For substituted piperidines, ab initio calculations (e.g., RHF/6-31G(d) and MP2/6-31G(d)) have been used to study conformational preferences and the influence of substituents on bond lengths and angles. nih.gov For "Piperidine, 1-(2-bromoallyl)-", these methods would offer a more precise determination of its electronic properties compared to DFT.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping out potential reaction pathways and identifying the transition states involved. For "Piperidine, 1-(2-bromoallyl)-", this could involve studying its participation in reactions such as nucleophilic substitution or cycloaddition. Theoretical calculations can model the energy profile of a reaction, locating the transition state structures which are critical for determining the reaction kinetics. For instance, in reactions involving similar piperidine-containing intermediates, transition state models like the Zimmerman-Traxler model have been proposed to explain observed stereoselectivity. arxiv.org Such analyses for "Piperidine, 1-(2-bromoallyl)-" would be crucial for predicting its reactivity and the stereochemical outcomes of its reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For "Piperidine, 1-(2-bromoallyl)-", MD simulations would be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. The piperidine ring itself can exist in chair, boat, and twist-boat conformations, and the bulky 2-bromoallyl substituent will influence the equilibrium between these forms. Furthermore, MD simulations can be used to study intermolecular interactions, for example, how the molecule interacts with solvent molecules or other reactants in a condensed phase.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for confirming the structure of a synthesized compound. For "Piperidine, 1-(2-bromoallyl)-", computational prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be highly beneficial. DFT calculations can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental data can provide strong evidence for the correct identification of the molecule.

Computational Design and Prediction of Novel Synthetic Routes and Catalysts

Theoretical chemistry can also play a role in the design of new synthetic strategies. By understanding the reactivity of "Piperidine, 1-(2-bromoallyl)-" through computational studies, it may be possible to design novel reactions or identify suitable catalysts to achieve desired chemical transformations. For example, by modeling the interaction of the molecule with different catalysts, one could predict which catalyst would be most effective for a specific reaction.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is increasingly moving towards more environmentally friendly and sustainable methods. researchgate.netajchem-a.comnih.gov Traditional approaches often involve harsh reagents and generate significant waste. google.comepo.org Green chemistry principles are now being applied to develop cleaner and more atom-economical routes. nih.gov

Key areas of development include:

Catalyst-Free and Water-Based Reactions: Researchers are exploring reactions that proceed in water, eliminating the need for volatile organic solvents. ajchem-a.com For instance, one-pot, three-component condensation reactions in water under reflux conditions have been successfully developed for synthesizing certain piperidine derivatives. ajchem-a.com

Use of Benign Catalysts: The focus is shifting towards employing non-toxic and reusable catalysts. ajchem-a.com For example, magnetic bromochromate hybrid nanomaterials and Fe3O4@SiO2 nanoparticles have been used as efficient and recyclable catalysts in the synthesis of dihydropyridines. nih.gov

Atom-Economical Reactions: Multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex molecules in a single step, minimizing waste and maximizing the incorporation of all starting materials into the final product. ajchem-a.comnih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers a safer and more scalable alternative to traditional batch processes, particularly for reactions involving hazardous reagents or intermediates. organic-chemistry.orgnih.gov

These green approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production of piperidine compounds. nih.gov

Exploration of Novel Reactivities and Transformative Chemistry for Functionalization

The 1-(2-bromoallyl)- substituent on the piperidine ring offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse and complex molecules. The presence of both an allylic group and a bromine atom allows for a range of functionalization reactions.

Current and future research in this area includes:

Palladium-Catalyzed Reactions: Palladium catalysts are known to be effective in N-allylation reactions. google.comepo.org Further exploration of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, could lead to the introduction of a wide array of substituents at the allylic position. One-pot sequential Suzuki–Miyaura coupling and hydrogenation have been used for the synthesis of functionalized piperidines. nih.gov

Radical Cyclizations: The allylic bromide can serve as a precursor for radical species, which can then participate in intramolecular cyclization reactions to form novel polycyclic structures. nih.govmdpi.com

Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups.

Click Chemistry: The alkyne functionality that can be introduced via substitution of the bromide could be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, for the efficient construction of complex molecular architectures.

The exploration of these and other novel reactivities will undoubtedly expand the synthetic utility of Piperidine, 1-(2-bromoallyl)- and its derivatives.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the potential industrial demand for Piperidine, 1-(2-bromoallyl)- and its derivatives, scalable and efficient synthesis methods are crucial. researchgate.netnih.gov Flow chemistry and automation are key technologies that can address this need. nih.gov

Key advantages of this approach include:

Enhanced Safety: Flow reactors allow for better control over reaction parameters such as temperature and pressure, which is particularly important for exothermic or potentially hazardous reactions. nih.gov

Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors often leads to faster reaction times and higher product yields. nih.gov

Scalability: Scaling up production in a flow system is typically more straightforward than in traditional batch processes, often involving running the system for a longer duration or using parallel reactors. nih.govresearchgate.net

Automation: Automated systems can precisely control reagent addition, reaction monitoring, and product purification, leading to greater reproducibility and reduced labor costs. nih.gov

The integration of flow chemistry has already been successfully applied to the synthesis of various piperidine derivatives, including the use of flow electrosynthesis for the preparation of 2-substituted N-(methyl-d)piperidines. nih.gov Applying these principles to the synthesis of Piperidine, 1-(2-bromoallyl)- could significantly streamline its production.

Applications in Materials Science for Polymer and Functional Material Development

The unique chemical structure of Piperidine, 1-(2-bromoallyl)- makes it an attractive monomer for the synthesis of novel polymers and functional materials. The piperidine ring can impart specific properties such as basicity, while the bromoallyl group provides a reactive handle for polymerization and post-polymerization modification.

Synthesis and Characterization of Piperidine-Containing Polymers

The incorporation of piperidine moieties into polymer backbones or as pendant groups can lead to materials with interesting properties and applications.